REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:10])=[CH:4][C:5]([Cl:9])=[C:6]([F:8])[CH:7]=1.[Cu][C:12]#[N:13].CC(CC(O)CO)C.C1(C)C(C)=CC=CC=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[Cl:10][C:3]1[CH:4]=[C:5]([Cl:9])[C:6]([F:8])=[CH:7][C:2]=1[C:12]#[N:13] |f:4.5|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)F)Cl)Cl
|
Name
|
copper(I)cyanide
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
trimethyl(ethoxypolyoxypropyl)ammonium chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(CO)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and blade stirrer
|
Type
|
CUSTOM
|
Details
|
azeotropically dried at up to 150° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |